molecular formula C18H16F2N2O4S2 B2928089 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896274-85-4

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2928089
CAS No.: 896274-85-4
M. Wt: 426.45
InChI Key: WWHJCKRDOXBLDQ-DYTRJAOYSA-N
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Description

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, including fluorine atoms, a methoxyethyl group, a benzo[d]thiazole moiety, and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoro and methoxyethyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable fluorinated and methoxyethyl reagents.

    Formation of the ylidene linkage: This step involves the condensation of the benzo[d]thiazole derivative with a benzamide derivative under dehydrating conditions.

    Introduction of the methylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be studied for its effects on specific diseases or conditions, particularly those involving inflammation or cancer.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties could enhance the performance of various industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4S2/c1-26-8-7-22-16-13(20)9-11(19)10-14(16)27-18(22)21-17(23)12-5-3-4-6-15(12)28(2,24)25/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHJCKRDOXBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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